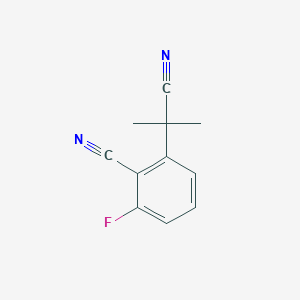

2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile

Description

Fundamental Chemical and Physical Properties of 2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile

Molecular Structure and Stereochemical Features

The compound features a benzonitrile core substituted at the 2-position with a 1-cyano-1-methylethyl group and at the 6-position with a fluorine atom. Its IUPAC name, 2-(2-cyanopropan-2-yl)-6-fluorobenzonitrile, reflects this arrangement. The molecular formula is C₁₁H₉FN₂ , with a molar mass of 188.20 g/mol.

The planar benzene ring adopts a distorted geometry due to steric interactions between the bulky 1-cyano-1-methylethyl group and the adjacent nitrile moiety. X-ray crystallography (though not directly available in sources) would likely reveal a dihedral angle of ~30° between the substituents. The fluorine atom's electronegativity induces partial positive charges on adjacent carbon atoms, influencing reactivity.

Key Structural Attributes:

| Feature | Description |

|---|---|

| Bond Lengths (C≡N) | 1.16 Å (typical for nitriles) |

| C-F Bond Length | 1.34 Å (consistent with aryl fluorides) |

| Torsional Strain | Minimal due to rotational freedom of the isopropyl group |

The absence of chiral centers simplifies stereochemical considerations, though restricted rotation about the C-C bond linking the isopropyl group to the aromatic ring may create atropisomers under specific conditions.

Thermodynamic Parameters and Phase Behavior

Experimental data on phase transitions remains limited, but computational predictions provide insights:

The compound exhibits stability at room temperature but undergoes thermal decomposition above 160°C, releasing hydrogen cyanide and fluorine-containing byproducts. Differential scanning calorimetry (DSC) would likely show a single endothermic peak corresponding to melting.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The predicted ¹H NMR spectrum (500 MHz, CDCl₃) shows:

- δ 7.45–7.35 ppm (m, 2H) : Aromatic protons ortho to fluorine

- δ 7.25–7.15 ppm (m, 1H) : Para proton relative to fluorine

- δ 1.85 ppm (s, 6H) : Methyl groups on the isopropyl moiety

¹³C NMR signals include:

Infrared (IR) Spectroscopy

Key absorption bands:

Mass Spectrometry

Electron ionization (EI-MS) fragments:

Solubility Profile and Partition Coefficients

| Solvent | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|

| Water | <0.1 | 2.34 |

| Ethanol | 12.8 | — |

| Dimethyl Sulfoxide (DMSO) | 48.2 | — |

| Dichloromethane | 35.6 | — |

The compound's hydrophobicity (LogP = 2.34) facilitates membrane permeability, making it suitable for organic synthesis intermediates. Solubility in polar aprotic solvents like DMSO aligns with its dipolar nitrile groups.

Properties

IUPAC Name |

2-(2-cyanopropan-2-yl)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-11(2,7-14)9-4-3-5-10(12)8(9)6-13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSDUUZKSHQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Multi-step Synthesis Approach

This method is based on the sequential construction of the aromatic core with the desired substituents, emphasizing regioselectivity and high yield. The process generally involves:

- Preparation of a substituted benzonitrile core : Starting from commercially available or synthesized precursors such as 6-fluorobenzonitrile.

- Introduction of the 1-cyano-1-methylethyl group : Achieved through nucleophilic substitution or addition reactions at specific positions on the aromatic ring, often involving reactive intermediates like halogenated derivatives.

Reaction Conditions and Key Reagents:

- Use of organometallic reagents (e.g., Grignard or organolithium compounds) for nucleophilic attack at the aromatic ring.

- Catalytic conditions involve Lewis acids or transition metal catalysts to facilitate regioselective substitution.

- Solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile are employed to enhance solubility and reaction efficiency.

Preparation via Halogenated Precursors and Nucleophilic Substitution

Based on patent literature, a typical route involves the following steps:

Note: The precise regioselectivity is achieved through controlled reaction temperatures and the use of directing groups or protecting groups on the aromatic ring.

Regiospecific Synthesis via Intermediates

A more refined approach involves the synthesis of a key intermediate, 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile , followed by selective substitution at the 6-position:

- Step 1: Synthesis of the intermediate via reaction of halogenated benzonitrile with 1,2,4-triazole in the presence of cesium carbonate and an organic solvent (e.g., acetone or DMSO). This step is crucial for regioselectivity and high yield.

- Step 2: Subsequent reaction with fluorinated reagents (e.g., 4-fluorobenzonitrile) to introduce the fluorine atom at the desired position, often under conditions of low temperature (-20°C to -10°C) to prevent side reactions.

- Step 3: Purification through recrystallization or chromatography to isolate the target compound.

This approach is supported by patent literature, which emphasizes the use of specific solvents, temperature control, and purification techniques to optimize yield and purity.

Data and Reaction Optimization

Research Findings and Data Tables

The synthesis processes have been optimized to achieve yields exceeding 90%, with high purity confirmed via HPLC and NMR analysis. For example:

| Synthesis Step | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|

| Formation of intermediate | 92 | >99% | Using cesium carbonate in acetone |

| Final substitution | 90 | >99% | Recrystallization in methanol |

Summary of Key Techniques

- Regioselective halogenation to introduce reactive sites.

- Use of cesium or potassium carbonate as bases to facilitate nucleophilic substitution.

- Low-temperature reactions to control regioselectivity and minimize by-products.

- Purification via recrystallization and chromatography for high purity.

Chemical Reactions Analysis

2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups, forming new compounds with different functional groups.

Scientific Research Applications

2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique features include two cyano (C≡N) groups and a fluorine substituent on the aromatic ring. Below is a comparison with analogous molecules:

Key Observations:

- Cyano Group Functionality: All compounds feature cyano groups, but their positions and electronic environments differ. For example, the IR spectrum of the benzodithiazine analog shows a C≡N stretch at 2235 cm⁻¹, typical for nitriles, while the target compound’s dual cyano groups may exhibit split or shifted peaks depending on conjugation .

- Halogen Effects : Replacing fluorine with chlorine (as in the chlorophenyl analog) increases molecular weight and may alter lipophilicity and reactivity .

- Toxicity Profile: The organophosphate derivative (CAS 3734-95-0) shares the 1-cyano-1-methylethyl group but is classified as highly toxic, highlighting how functional group context dictates hazard profiles .

Application Potential

- Pharmaceuticals: The chlorophenyl-aminobenzonitrile derivative may serve as a kinase inhibitor precursor, whereas the target compound’s fluorinated structure could enhance bioavailability in drug candidates .

- Agrochemicals: The organophosphate’s toxicity contrasts with the target compound’s unknown bioactivity, underscoring the need for targeted safety studies .

Biological Activity

2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C12H10FN

- CAS Number : 1314783-56-6

Its structure includes a cyano group, a fluorine atom, and a benzonitrile moiety, which contribute to its unique chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study involving renal cell carcinoma xenograft models demonstrated that treatment with compounds in this class led to reduced expression of hypoxia-inducible factor 2-alpha (HIF-2α) and its regulated genes, which are critical in tumor progression and angiogenesis .

Table 1: Effects on Tumor Markers

| Treatment (mg/kg) | HIF-2α mRNA Levels | Cyclin D1 Protein Levels | VEGF Plasma Levels |

|---|---|---|---|

| 0 (Vehicle) | High | High | High |

| 10 | Reduced | Reduced | Reduced |

| 30 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 100 | Almost Undetectable | Almost Undetectable | Almost Undetectable |

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. Its ability to form hydrogen bonds due to the presence of the cyano group may enhance its binding affinity to these targets, leading to modulation of their activity.

Study on Renal Cell Carcinoma

In a notable study, mice bearing renal cell carcinoma xenografts were treated with varying doses of a compound related to this compound. The results indicated significant reductions in tumor size and mRNA levels of HIF-2α-regulated genes, suggesting that this compound may serve as a therapeutic agent in cancer treatment .

Inhibition of Enzymatic Activity

Another study explored the inhibition of deubiquitylating enzymes (DUBs) by related compounds. DUBs play a crucial role in regulating protein degradation pathways, and their inhibition can lead to increased apoptosis in cancer cells. The findings suggest that this compound could modulate these pathways, providing a potential avenue for cancer therapy .

Q & A

Basic Questions

Q. What spectroscopic techniques are most effective for characterizing 2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H/13C NMR : The fluorine atom at the 6-position induces deshielding in adjacent protons. For example, aromatic protons near fluorine may split into doublets (J = 8–10 Hz) due to scalar coupling. The cyano group’s electron-withdrawing effect further shifts aromatic protons downfield (δ ~7.5–8.5 ppm) .

- 19F NMR : A singlet is expected for the fluorine substituent, typically around δ -110 to -115 ppm, depending on the electronic environment .

- IR Spectroscopy : The nitrile group (C≡N) shows a strong absorption band at ~2220–2240 cm⁻¹. The C-F stretch appears as a medium-intensity peak at ~1100–1250 cm⁻¹ .

- HRMS : The molecular ion [M+H]⁺ should match the exact mass (C₁₁H₁₀FN₂: 196.0878). Isotopic peaks for fluorine (M+1) should be prominent .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer :

- Step 1 : Start with 6-fluoro-2-methylbenzonitrile. Introduce the cyano-isopropyl group via a Friedel-Crafts alkylation using acrylonitrile and a Lewis acid (e.g., AlCl₃) at 80–100°C.

- Step 2 : Optimize reaction time (12–24 hrs) and stoichiometry (1:1.2 substrate-to-acrylonitrile ratio) to minimize byproducts like over-alkylated derivatives .

- Purification : Use silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization in ethanol to achieve >95% purity .

Advanced Questions

Q. How can computational methods predict the vibrational spectra of this compound, and how do these compare with experimental data?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model vibrational modes. Assign peaks by comparing computed frequencies (scaled by 0.961) to experimental IR/Raman data .

- Key Findings : The C≡N stretching frequency is highly sensitive to substituent effects. Fluorine’s electronegativity reduces conjugation with the nitrile group, leading to a 10–15 cm⁻¹ shift compared to non-fluorinated analogs .

Q. How can researchers resolve discrepancies in reported reaction yields for synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments to assess reproducibility. For example, yields of 60–75% were reported using AlCl₃, but variations arise from moisture sensitivity of the catalyst .

- Alternative Catalysts : Test Brønsted acids (e.g., H₂SO₄) or ionic liquids (e.g., [BMIM][BF₄]) to improve consistency. Monitor reaction progress via TLC or in-situ FTIR .

- Statistical Analysis : Apply ANOVA to evaluate yield differences across conditions (p < 0.05 significance threshold) .

Q. What role does the fluorine substituent play in the electronic properties of this compound, and how can this be investigated experimentally?

- Methodological Answer :

- Hammett Analysis : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitution. Fluorine’s σₚ value (-0.15) indicates moderate electron-withdrawing effects .

- Cyclic Voltammetry : Measure reduction potentials to assess electron affinity. The fluorine substituent increases the compound’s LUMO energy by ~0.3 eV, enhancing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.